Gdc 0834

Catalog No.
S001824
CAS No.
1133432-49-1
M.F
C33H36N6O3S
M. Wt
596.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Gdc 0834

CAS Number

1133432-49-1

Product Name

Gdc 0834

IUPAC Name

N-[3-[6-[4-[(2R)-1,4-dimethyl-3-oxopiperazin-2-yl]anilino]-4-methyl-5-oxopyrazin-2-yl]-2-methylphenyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide

Molecular Formula

C33H36N6O3S

Molecular Weight

596.7 g/mol

InChI

InChI=1S/C33H36N6O3S/c1-20-24(9-7-10-25(20)36-31(40)28-18-22-8-5-6-11-27(22)43-28)26-19-39(4)33(42)30(35-26)34-23-14-12-21(13-15-23)29-32(41)38(3)17-16-37(29)2/h7,9-10,12-15,18-19,29H,5-6,8,11,16-17H2,1-4H3,(H,34,35)(H,36,40)/t29-/m1/s1

InChI Key

CDOOFZZILLRUQH-GDLZYMKVSA-N

SMILES

Array

Synonyms

GDC 0834, GDC-0834, GDC0834, N-(3-(6-(4-(1,4-dimethyl-3-oxopiperazin-2-yl)phenylamino)-4-methyl-5-oxo-4,5-dihydropyrazin-2-yl)-2-methylphenyl)-4,5,6,7-tetrahydrobenzo(b)thiophene-2-carboxamide

Canonical SMILES

CC1=C(C=CC=C1NC(=O)C2=CC3=C(S2)CCCC3)C4=CN(C(=O)C(=N4)NC5=CC=C(C=C5)C6C(=O)N(CCN6C)C)C

Isomeric SMILES

CC1=C(C=CC=C1NC(=O)C2=CC3=C(S2)CCCC3)C4=CN(C(=O)C(=N4)NC5=CC=C(C=C5)[C@@H]6C(=O)N(CCN6C)C)C

The exact mass of the compound N-[3-[6-[4-[(2R)-1,4-dimethyl-3-oxopiperazin-2-yl]anilino]-4-methyl-5-oxopyrazin-2-yl]-2-methylphenyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Thiophenes - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

GDC-0834 (CAS 1133432-49-1) is a highly potent, non-covalent, reversible inhibitor of Bruton's tyrosine kinase (BTK), originally developed for the treatment of rheumatoid arthritis. It demonstrates exceptional biochemical potency with an in vitro IC50 of 5.9 nM and robust selectivity against the broader TEC kinase family [1]. While its clinical development was halted due to rapid, species-specific amide hydrolysis in humans, this exact metabolic liability has repurposed GDC-0834 as an indispensable tool compound for drug metabolism and pharmacokinetics (DMPK) laboratories. For procurement professionals and assay developers, GDC-0834 serves a dual role: as a highly selective pharmacological probe for B-cell signaling, and as a gold-standard positive control for evaluating aldehyde oxidase (AO)-mediated metabolism and validating the predictive accuracy of preclinical pharmacokinetic models [2].

Substituting GDC-0834 with more common BTK inhibitors, such as the irreversible benchmark ibrutinib or the reversible analog CGI-1746, compromises both metabolic assay validation and specific kinase selectivity profiles. Unlike ibrutinib, which covalently binds to Cys481, GDC-0834 utilizes a non-covalent binding mode that avoids permanent target inactivation, making it necessary for reversible kinetic modeling [1]. More importantly, generic BTK inhibitors do not possess GDC-0834's unique susceptibility to human aldehyde oxidase-mediated amide hydrolysis. Using alternative inhibitors in DMPK workflows will fail to capture the massive species-specific clearance discrepancies that GDC-0834 exposes, particularly the failure of certain humanized liver models to predict AO-driven metabolism. Consequently, for laboratories calibrating in vitro-to-in vivo extrapolation (IVIVE) models for amide-containing drug candidates, GDC-0834 cannot be substituted [2].

Species-Specific Aldehyde Oxidase Clearance

GDC-0834 exhibits a profound species-specific metabolic liability due to amide hydrolysis mediated by human aldehyde oxidase. In comparative in vitro liver cytosol assays, GDC-0834 demonstrated an intrinsic clearance (Vmax/Km) of 0.511 mL/min/mg protein in human models, compared to a negligible 0.00025 mL/min/mg protein in dog models. This >2000-fold difference underscores its extreme instability in human systems relative to preclinical species [1].

Evidence DimensionIntrinsic clearance (Vmax/Km) via amide hydrolysis
Target Compound Data0.511 mL/min/mg protein (Human liver cytosol)
Comparator Or Baseline0.00025 mL/min/mg protein (Dog liver cytosol)
Quantified Difference>2000-fold higher clearance in human vs. dog models
ConditionsIn vitro liver cytosol incubation

Procurement of GDC-0834 is essential for ADME labs needing a validated positive control to screen pipeline compounds for human-specific aldehyde oxidase vulnerabilities.

Predictive Discrepancy in Humanized Liver Models

A critical utility of GDC-0834 lies in exposing the limitations of certain preclinical pharmacokinetic models. Despite extensive human clearance, GDC-0834 exhibited misleadingly low clearance in PXB chimeric mice with humanized livers. When advanced to human clinical trials (35 mg and 105 mg oral doses), plasma concentrations fell below the limit of quantitation (<1 ng/mL) due to rapid conversion to the inactive M1 metabolite, directly contradicting the chimeric mouse predictions [1].

Evidence DimensionIn vivo plasma concentration and clearance prediction
Target Compound Data<1 ng/mL exposure (Human clinical trial, extensive clearance)
Comparator Or BaselineLow clearance (PXB chimeric mice with humanized liver)
Quantified DifferenceComplete predictive failure of the humanized mouse model for this specific AO-mediated pathway
ConditionsOral administration (35-105 mg in humans vs. standard dosing in PXB mice)

Provides a critical benchmark for evaluating the blind spots of humanized liver models, preventing costly late-stage clinical failures for amide-based therapeutics.

Enhanced Kinase Selectivity Over TEC-Family Off-Targets

Beyond its metabolic utility, GDC-0834 offers refined selectivity for B-cell assays. While it shares a near-identical binding mode with the reversible inhibitor CGI-1746, GDC-0834 demonstrates superior selectivity against closely related TEC-family kinases. In broad screening panels, GDC-0834 maintains a 5- to 67-fold selectivity window over TEC, ITK, and TXK, and specifically exhibits a 3-fold greater selectivity against BMX compared to CGI-1746 [1].

Evidence DimensionKinase selectivity against BMX
Target Compound DataGDC-0834 (Superior BMX exclusion)
Comparator Or BaselineCGI-1746 (Baseline reversible inhibitor)
Quantified Difference3-fold greater selectivity against BMX
ConditionsBiochemical kinase screening panel

Ensures cleaner phenotypic readouts in immunological assays by minimizing confounding cross-reactivity with other TEC-family kinases.

Positive Control in Aldehyde Oxidase (AO) Metabolism Assays

Due to its extreme susceptibility to human AO-mediated amide hydrolysis, GDC-0834 is the premier reference standard for validating in vitro clearance assays (e.g., human liver cytosol incubations). It allows DMPK scientists to reliably benchmark the AO liability of novel pipeline compounds, ensuring that species-specific metabolic pathways are accurately detected prior to clinical translation [1].

Validation of Preclinical Pharmacokinetic Models

GDC-0834 is uniquely suited for stress-testing the predictive validity of humanized liver mouse models (such as PXB chimeric mice). Because these models fail to accurately predict GDC-0834's rapid human clearance, incorporating this compound into ADME workflows helps laboratories identify the functional limitations of their IVIVE (in vitro-to-in vivo extrapolation) setups regarding specific non-CYP metabolic pathways [2].

Reversible BTK Inhibition in Autoimmune Disease Modeling

For immunological research requiring transient or reversible target engagement, GDC-0834 provides a highly selective alternative to irreversible inhibitors like ibrutinib. Its 5.9 nM biochemical potency and superior selectivity against BMX make it an ideal pharmacological probe for elucidating B-cell receptor (BCR) signaling dynamics in rheumatoid arthritis and lupus models without the confounding effects of covalent off-target binding [3].

XLogP3

4.3

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

596.25696021 Da

Monoisotopic Mass

596.25696021 Da

Heavy Atom Count

43

UNII

FM7JG3L4SR

Wikipedia

Gdc-0834

Dates

Last modified: 07-15-2023
[1]. Liu L, et al. Antiarthritis effect of a novel Bruton/'s tyrosine kinase (BTK) inhibitor in rat collagen-induced arthritis and mechanism-based pharmacokinetic/pharmacodynamic modeling: relationships between inhibition of BTK phosphorylation and efficacy. J Pharmacol Exp Ther. 2011 Jul;338(1):154-63.

[2]. Liu L, et al. Significant species difference in amide hydrolysis of GDC-0834, a novel potent and selective Bruton/'s tyrosine kinase inhibitor. Drug Metab Dispos. 2011 Oct;39(10):1840-9.

Explore Compound Types